Potassium trifluoromethanesulphinate

Catalog No.
S1897082
CAS No.
41804-89-1
M.F
CF3KO2S
M. Wt
172.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoromethanesulphinate

CAS Number

41804-89-1

Product Name

Potassium trifluoromethanesulphinate

IUPAC Name

potassium;trifluoromethanesulfinate

Molecular Formula

CF3KO2S

Molecular Weight

172.17 g/mol

InChI

InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1

InChI Key

YJPOHGDCIPEPET-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)[O-].[K+]

Canonical SMILES

C(F)(F)(F)S(=O)[O-].[K+]

The exact mass of the compound Potassium trifluoromethanesulphinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium trifluoromethanesulfinate (CAS 41804-89-1), often referred to as the potassium analogue of Langlois' reagent, is a stable, solid salt utilized primarily as a source of trifluoromethyl (•CF3) radicals and nucleophilic CF3 anions. While it shares core reactivity with its sodium counterpart, the potassium salt is specifically procured for its exceptional aqueous solubility and distinct ion-pairing characteristics. These properties make it highly valuable for specialized applications such as surfactant-free aqueous emulsion polymerizations, late-stage photoredox functionalization of biomolecules in physiological buffers, and as a stable, high-yield precursor for the industrial-scale distillation of free trifluoromethanesulfinic acid[1].

Buyers often default to sodium trifluoromethanesulfinate (Langlois' reagent) or electrophilic reagents like Togni's reagent for general trifluoromethylation. However, generic substitution fails when processes require strictly aqueous environments or specific industrial phase separations. In aqueous radical polymerizations (e.g., PVDF synthesis), the potassium salt's superior solubility profile allows for completely surfactant-free processes, whereas alternative systems often require fluorinated surfactants that complicate downstream purification and introduce environmental (PFAS) concerns[1]. Furthermore, in the bulk manufacturing of free trifluoromethanesulfinic acid (TFMS), substituting the potassium salt with other forms alters the precipitation behavior of the resulting bisulfate byproducts during azeotropic distillation in aromatic solvents, potentially reducing the yield and purity of the isolated acid [2].

Surfactant-Free Aqueous Polymerization Efficiency

For the synthesis of poly(vinylidene fluoride) (PVDF) with highly stable fluorocarbon chain ends, potassium trifluoromethanesulfinate serves as an optimal •CF3 radical initiator due to its high water solubility. When paired with ammonium persulfate (APS) at 60 °C, CF3SO2K achieves quantitative monomer conversion in under 1.5 hours without the need for any surfactants. In contrast, baseline methods relying on traditional initiators typically require the addition of surfactants like ammonium perfluorooctanoate (APFO) to achieve comparable reaction kinetics, which introduces contamination and requires extensive post-polymerization washing[1].

Evidence DimensionPolymerization yield and surfactant requirement
Target Compound Data100% yield in <1.5 hours at 60 °C (0% surfactant required)
Comparator Or BaselineStandard aqueous emulsion polymerization (requires fluorinated surfactants like APFO for stabilization)
Quantified DifferenceEliminates surfactant requirement while maintaining quantitative yield in <1.5 hours
ConditionsAqueous radical polymerization of VDF using APS/CF3SO2K initiator system

Procuring the potassium salt enables a greener, surfactant-free manufacturing route for fluoropolymers, eliminating PFAS-related surfactant removal steps.

High-Yield Industrial Precursor for Trifluoromethanesulfinic Acid

Free trifluoromethanesulfinic acid (TFMS) is highly unstable and must be generated from a stable salt prior to use. Potassium trifluoromethanesulfinate is an industrially proven precursor for this process. When reacted with concentrated sulfuric acid in an aromatic solvent (such as ethylbenzene), the potassium salt allows for the efficient release and azeotropic distillation of TFMS, achieving isolated yields of 81% to 95% with up to 95% purity. The specific formation of potassium bisulfate/sulfate byproducts facilitates clean phase separation, making it highly suitable for large-scale continuous or batch distillation compared to handling unstable free acids or alternative salts that form intractable slurries [1].

Evidence DimensionIsolated yield of purified TFMS acid
Target Compound Data81% to 95% isolated yield via azeotropic distillation
Comparator Or BaselineDirect handling of free TFMS (rapid thermal degradation) or non-optimized salt precursors
Quantified DifferenceProvides a stable, storable solid precursor that reliably yields >80% pure TFMS on demand
ConditionsReaction with H2SO4 in ethylbenzene followed by reduced-pressure azeotropic distillation (40 mbar, 46 °C)

For bulk chemical manufacturers, procuring the potassium salt ensures a stable, high-yielding supply chain for generating pure TFMS acid on demand.

Electrochemical Compatibility in Aqueous Physiological Buffers

For the late-stage trifluoromethylation of biomolecules (e.g., proteins and peptides), reactions must occur in purely aqueous physiological buffers (like PBS). Potassium trifluoromethanesulfinate possesses an ideal oxidation potential (Eox = 1.05 V vs SCE) and excellent water solubility, allowing it to be efficiently oxidized by water-soluble Iridium photoredox catalysts (such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, E1/2red = +1.21 V). This enables the generation of •CF3 radicals directly in water, a significant advantage over common electrophilic CF3 sources (like Togni's reagent) or TMSCF3, which suffer from poor aqueous solubility or rapid hydrolysis in unbuffered water [1].

Evidence DimensionAqueous solubility and •CF3 generation in PBS buffer
Target Compound DataHighly soluble; efficient •CF3 generation at Eox = 1.05 V vs SCE in water
Comparator Or BaselineElectrophilic CF3 reagents (e.g., Togni's reagent, TMSCF3)
Quantified DifferenceEnables direct radical generation in purely aqueous PBS buffer without organic co-solvents
ConditionsVisible light photoredox catalysis in Phosphate Buffered Saline (PBS) at physiological pH

Procuring this specific salt is critical for pharmaceutical researchers needing a water-soluble, electrochemically active CF3 source for biomolecule labeling.

Surfactant-Free Fluoropolymer Manufacturing

Due to its high aqueous solubility and ability to initiate radical polymerization without added surfactants, CF3SO2K is the ideal choice for manufacturing high-purity poly(vinylidene fluoride) (PVDF) and related fluoropolymers. It ensures the polymer chains are terminated with stable fluorocarbon ends, improving the thermal stability of the final material while eliminating the need for costly and environmentally restricted PFAS-based surfactants[1].

On-Demand Generation of Trifluoromethanesulfinic Acid (TFMS)

Because free TFMS acid is highly unstable and difficult to store, industrial buyers procure CF3SO2K as a stable, shelf-ready precursor. It is specifically chosen for large-scale azeotropic distillation processes, where it reacts with sulfuric acid in aromatic solvents to yield high-purity TFMS (up to 95% yield), benefiting from the favorable phase-separation properties of the potassium bisulfate byproduct [2].

Late-Stage Biomolecule Trifluoromethylation in Aqueous Buffers

For pharmaceutical research involving the trifluoromethylation of peptides, proteins, or water-soluble drug candidates, CF3SO2K is the preferred •CF3 source. Its excellent solubility in Phosphate Buffered Saline (PBS) and compatible oxidation potential (1.05 V vs SCE) allow it to be seamlessly integrated with water-soluble photoredox catalysts, avoiding the organic co-solvents required by traditional trifluoromethylating agents [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41804-89-1

Dates

Last modified: 08-16-2023

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